molecular formula C27H30Cl2N2O3 B11565058 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide

N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide

Cat. No.: B11565058
M. Wt: 501.4 g/mol
InChI Key: BMIAIPHLIHAWGJ-FJEPWZHXSA-N
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Description

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide
  • 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides

Uniqueness

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, dichlorophenyl group, and hydrazide moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C27H30Cl2N2O3

Molecular Weight

501.4 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C27H30Cl2N2O3/c1-26(2,3)17-27(4,5)19-7-9-20(10-8-19)33-16-25(32)31-30-15-21-11-13-24(34-21)18-6-12-22(28)23(29)14-18/h6-15H,16-17H2,1-5H3,(H,31,32)/b30-15+

InChI Key

BMIAIPHLIHAWGJ-FJEPWZHXSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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